N-(3-methylpyridin-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
CAS No.: 1105229-16-0
Cat. No.: VC6364803
Molecular Formula: C20H21N5OS
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105229-16-0 |
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Molecular Formula | C20H21N5OS |
Molecular Weight | 379.48 |
IUPAC Name | N-(3-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Standard InChI | InChI=1S/C20H21N5OS/c1-14-5-2-10-21-19(14)22-20(26)15-6-3-11-25(13-15)18-9-8-16(23-24-18)17-7-4-12-27-17/h2,4-5,7-10,12,15H,3,6,11,13H2,1H3,(H,21,22,26) |
Standard InChI Key | XNXHTERFFAZHTB-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine-3-carboxamide backbone substituted at two critical positions:
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Position 1 of the piperidine ring is bonded to a 6-(thiophen-2-yl)pyridazin-3-yl group, which introduces a pyridazine-thiophene hybrid system.
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Position 3 hosts a carboxamide group linked to a 3-methylpyridin-2-yl moiety.
This arrangement creates a multi-ring architecture that enhances molecular rigidity and facilitates interactions with biological targets such as kinases or chaperone proteins .
Table 1: Key Structural Features
Component | Description |
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Piperidine core | Six-membered saturated ring with nitrogen at position 1. |
Pyridazine-thiophene | Aromatic heterocycles providing π-π stacking potential and electron density. |
3-Methylpyridin-2-yl | Electron-deficient pyridine variant influencing solubility and binding. |
Carboxamide linkage | Polar group enhancing hydrogen-bonding capacity. |
Systematic Nomenclature
The IUPAC name reflects the connectivity:
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Piperidine-3-carboxamide denotes the carboxamide at position 3.
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N-(3-methylpyridin-2-yl) specifies the pyridine substituent on the amide nitrogen.
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1-(6-(thiophen-2-yl)pyridazin-3-yl) describes the pyridazine-thiophene group at position 1.
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis likely involves modular coupling strategies, as seen in analogous compounds:
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Piperidine-3-carboxylic acid serves as the starting material, converted to its carboxamide via activation with reagents like HATU or EDC, followed by coupling with 3-methylpyridin-2-amine.
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The pyridazine-thiophene moiety is synthesized separately through cross-coupling reactions (e.g., Suzuki-Miyaura) between a halogenated pyridazine and thiophen-2-ylboronic acid.
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Final assembly employs nucleophilic substitution or Buchwald-Hartwig amination to attach the pyridazine-thiophene group to the piperidine nitrogen.
Critical Reaction Steps
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Amide Bond Formation: Carbodiimide-mediated coupling ensures high yields while minimizing racemization.
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Heterocyclic Cross-Coupling: Palladium catalysis enables efficient fusion of pyridazine and thiophene rings .
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Purification: Chromatographic techniques (e.g., HPLC) isolate the final product, with purity validated via NMR and mass spectrometry.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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Amide coupling | EDC, HOBt, DIPEA, DMF, 25°C, 12h | 75–85 |
Suzuki coupling | Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 8h | 60–70 |
Piperidine functionalization | NaH, THF, 0°C → RT, 24h | 50–65 |
Physicochemical Properties
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 393.49 g/mol
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Solubility: Predicted low aqueous solubility due to aromaticity; soluble in DMSO or DMF.
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logP: Estimated 2.8 (moderate lipophilicity).
Spectroscopic Data
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NMR: Key signals include:
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δ 8.5–9.0 ppm (pyridazine and pyridine protons).
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δ 6.8–7.5 ppm (thiophene protons).
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δ 3.0–4.0 ppm (piperidine methylenes).
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Mass Spectrometry: [M+H]+ peak at m/z 393.49.
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs suggest potential inhibition of heat shock protein 90 (HSP90) or Janus kinases (JAKs) :
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HSP90 Inhibition: Binding to the ATPase domain disrupts chaperone function, leading to client protein degradation (e.g., oncogenic kinases).
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JAK-STAT Modulation: Interference with JAK autophosphorylation could suppress inflammatory signaling .
In Silico Predictions
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Docking Studies: Molecular modeling indicates strong interactions with HSP90’s ATP-binding pocket (binding energy: −9.2 kcal/mol).
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ADMET Profile: Moderate hepatic clearance; potential CYP3A4 inhibition.
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
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